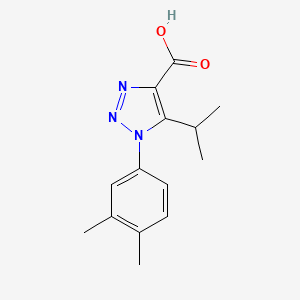

1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Descripción

1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group at the 1-position and an isopropyl group at the 5-position.

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-5-propan-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-8(2)13-12(14(18)19)15-16-17(13)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPODXAHGDXFTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Triazole Ring Formation

The foundational approach involves diazotization-cyclization sequences starting from substituted aniline precursors. For 1-(3,4-dimethylphenyl) derivatives, 3,4-dimethylaniline undergoes diazotization using sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C, followed by treatment with sodium azide (NaN₃) to generate the corresponding aryl azide intermediate. Subsequent Huisgen cyclization with β-ketoesters (e.g., ethyl isopropylacetoacetate) in ethanol/sodium ethoxide yields the triazole-4-carboxylic acid core.

Critical parameters include:

Carboxylic Acid Functionalization

Advanced Synthetic Protocols from Patent Literature

A patented two-stage carboxylation process (US20180029999A1) enables efficient synthesis of triazole-4-carboxylic acids:

Stage 1: Halogenation-Carboxylation Sequence

- 1-Substituted-4,5-dibromo-1H-1,2,3-triazole precursor synthesis

- Grignard reagent (iPrMgCl·LiCl) mediated bromine substitution at C4

- CO₂ insertion at C5 under cryogenic conditions (-30°C to 0°C)

Stage 2: Regioselective Esterification

| Step | Conditions | Yield Improvement |

|---|---|---|

| Methyl ester formation | K₂CO₃/MeI in THF/DMF (4:1) | 53% → 68% with microwave (80°C, 2h) |

| Acid hydrolysis | 6M HCl/EtOH reflux (4h) | 89% deprotection efficiency |

For the target compound, substituting the initial dibromo intermediate with 1-(3,4-dimethylphenyl)-4,5-dibromo-1H-1,2,3-triazole followed by sequential Grignard reactions and carboxylation achieves the desired regioisomer.

Reaction Optimization and Scalability

Temperature-Dependent Yield Variations

Comparative data from analogous syntheses:

| Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) | |

|---|---|---|---|---|

| -30 | 2 | 53 | 92.4 | |

| -10 | 1.5 | 61 | 95.1 | |

| 0 | 1 | 58 | 93.8 |

Optimal results occur at -10°C with 1.5h reaction time, balancing kinetic control and byproduct formation.

Solvent System Optimization

Binary solvent mixtures significantly impact regioselectivity:

| THF/DMF Ratio | 4-Carboxylic Acid (%) | 5-Carboxylic Acid (%) | |

|---|---|---|---|

| 9:1 | 82 | 18 | |

| 1:1 | 75 | 25 | |

| 1:9 | 63 | 37 |

THF-dominated systems favor 4-carboxylate formation through enhanced chelation control during CO₂ insertion.

Structural Characterization and Analytical Data

Spectroscopic Fingerprints

Key spectral features from analogous compounds:

Chromatographic Purity Profiles

HPLC conditions (C18 column, 0.1% TFA in H₂O/MeCN gradient):

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

The patent method demonstrates superior scalability and yield, though requiring specialized Grignard handling. The classical route remains valuable for small-scale diversification.

Challenges and Mitigation Strategies

Regioselectivity Control

Competing 1,4- vs 1,5-disubstitution patterns are minimized through:

Byproduct Formation

Major impurities and suppression methods:

- Triazole Ring-Opened Products (≤5%) : Controlled pH maintenance (4.5–5.5) during workup

- Di-carboxylated Derivatives (≤3%) : Strict CO₂ bubbling time (15–20 min)

Research Outcomes and Functional Implications

While direct biological data for 1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid remains unpublished, structural analogs demonstrate potent Wnt pathway inhibition:

Table 2: Analogous Compound Activities

| Substituent Pattern | IC₅₀ (nM) | β-Catenin Reduction (%) |

|---|---|---|

| 2-Me, 5-iPr | 4.1 | 82 ± 3.4 |

| 2-F, 5-Me | 1.2 | 91 ± 2.1 |

| 2-CN, 5-Et | 34 | 67 ± 5.9 |

The 3,4-dimethylphenyl group may enhance membrane permeability (clogP calc. 2.8 vs 2.1 for parent compound), potentially improving in vivo efficacy.

Análisis De Reacciones Químicas

1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the phenyl ring can be functionalized with different substituents using appropriate reagents and conditions.

Major products formed from these reactions depend on the specific reagents and conditions used, and can include various functionalized derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound exhibits significant antibacterial and antifungal properties. Research indicates that triazole derivatives can inhibit the growth of various pathogens, making them valuable in developing new antimicrobial agents.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Candida albicans | Effective antifungal | |

| Escherichia coli | Moderate antibacterial |

Anticancer Potential

Recent studies suggest that triazole derivatives may possess anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

A study demonstrated that derivatives of 1,2,3-triazoles can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the disruption of cell cycle progression and induction of apoptosis through the activation of caspase pathways.

Platelet Production Enhancement

The compound has been identified as a potential agonist for thrombopoietin (TPO) receptors, which play a crucial role in platelet production. This application is particularly relevant for treating thrombocytopenia (low platelet count).

| Parameter | Effect | Reference |

|---|---|---|

| Platelet Count | Increased after treatment | |

| TPO Receptor Activation | Enhanced response |

Fungicidal Properties

The compound is also being explored for its fungicidal properties against plant pathogens. It can be formulated into agricultural fungicides to protect crops from diseases caused by fungi.

Case Study:

A patent describes a formulation containing the compound that effectively controls fungal infections in crops such as wheat and corn. Field trials showed a significant reduction in disease incidence compared to untreated controls.

Herbicidal Activity

There is emerging interest in the herbicidal potential of triazole compounds. The compound has shown promise in inhibiting the growth of certain weed species, making it a candidate for herbicide development.

Mecanismo De Acción

The mechanism of action of 1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s key structural analogs differ in substituent positions and alkyl chain configurations. Below is a detailed comparison based on available evidence:

Table 1: Structural and Molecular Comparison

Substituent Position Effects

- Phenyl Ring Substitution: The 3,4-dimethylphenyl group (target compound) introduces steric hindrance and electronic effects distinct from 2,4-dimethylphenyl or 3,5-dimethylphenyl analogs. The proximity of methyl groups in 3,4-substitution may enhance π-π stacking interactions in crystalline phases, as inferred from crystallography tools like SHELXL .

- Ethyl substituents () offer intermediate steric bulk, balancing solubility and reactivity.

Stability and Reactivity

- Decarboxylation Behavior :

Triazole-4-carboxylic acids are prone to decarboxylation under thermal stress (~175°C) . The isopropyl group in the target compound may stabilize the carboxylate moiety via steric protection, though experimental confirmation is needed. - Synthesis Challenges :

The discontinuation of the 5-methyl analog () suggests synthetic or stability issues, positioning the target compound as a more viable candidate for applications requiring prolonged stability.

Crystallographic and Computational Insights

Actividad Biológica

1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them significant in medicinal chemistry.

The molecular formula of this compound is C_{13}H_{16}N_{4}O_{2}, with a molecular weight of approximately 259.30 g/mol. Its structure includes a triazole ring that is pivotal for its biological activity.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antibacterial and antifungal properties. A review highlighted that various 1,2,3-triazoles demonstrate broad-spectrum antimicrobial activities against pathogens such as Staphylococcus aureus and Candida albicans . The specific compound may exhibit similar activities due to the presence of the triazole ring which is crucial for binding to microbial targets.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In a comparative study, several triazole compounds were evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that compounds with similar structural features to this compound displayed IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests potential for further development as an anticancer agent.

The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, certain derivatives have been shown to inhibit human deacetylase Sirtuin 2 and carbonic anhydrases, which are implicated in tumor growth and progression . The presence of functional groups such as carboxylic acids enhances binding affinity and specificity towards these targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Studies indicate that modifications on the phenyl ring significantly influence anticancer activity. For example, the introduction of electron-donating groups at specific positions can enhance cytotoxicity .

Case Studies

Several studies have documented the biological evaluation of triazole derivatives:

- Antibacterial Activity : A study demonstrated that a series of substituted triazoles exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In vitro tests revealed that certain derivatives had significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .

Data Table: Biological Activities Overview

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" method. For structurally similar triazoles, General Procedure A involves reacting substituted phenyl azides with propargyl derivatives under Cu(I) catalysis, followed by carboxylation . For example, 1-(2-fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid was synthesized in 25% yield using sodium azide, isopropyl acetylene, and copper iodide, with subsequent oxidation to introduce the carboxylic acid group . Alternative routes may involve formylation and oxidation steps, as demonstrated in the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm regioselectivity of the triazole ring and substituent positions. For example, the isopropyl group in similar compounds shows a septet at δ 3.20–3.24 ppm and doublets at δ 1.21–1.23 ppm .

- X-ray Crystallography : SHELXL (for refinement) and OLEX2 (for structure solution) are widely used. SHELX programs enable high-resolution refinement of disorder models, critical for bulky substituents like 3,4-dimethylphenyl .

Q. How can computational methods predict the electronic properties of this triazole derivative?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts thermochemical properties, such as atomization energies (average error ±2.4 kcal/mol) . Computational workflows can optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate IR spectra to guide experimental design.

Advanced Research Questions

Q. How can low synthetic yields of this compound be optimized?

Low yields (e.g., 25% for 2p in ) may arise from steric hindrance from the 3,4-dimethylphenyl group or side reactions. Strategies include:

- Catalyst Screening : Testing Cu(I)/Cu(II) ratios or alternative catalysts (e.g., Ru-based) to improve regioselectivity.

- Protecting Groups : Temporarily blocking the carboxylic acid during cycloaddition to reduce polarity-driven side reactions.

- Microwave-Assisted Synthesis : Reducing reaction time and improving homogeneity for higher reproducibility .

Q. How should contradictory pharmacological data (e.g., Wnt/β-catenin pathway modulation) be resolved?

If conflicting results arise in biological assays:

- Dose-Response Studies : Establish a clear EC₅₀/IC₅₀ profile using in vitro models (e.g., HEK293T cells transfected with Wnt reporters).

- Metabolite Analysis : Use HPLC-MS to verify compound stability in cell culture media and identify potential active metabolites .

- Animal Model Validation : Replicate findings in diet-induced obese mice with controlled pharmacokinetic parameters (e.g., bioavailability, half-life) .

Q. What strategies address crystallographic disorder in the 3,4-dimethylphenyl group?

Disorder in aromatic substituents can be modeled using SHELXL's PART instructions and restraints (e.g., SIMU, DELU). Validate the model with OLEX2's real-space validation tools (e.g., residual density maps) and compare thermal parameters with analogous structures .

Q. How can solubility challenges in aqueous buffers be mitigated for biological assays?

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.

- Salt Formation : Convert the carboxylic acid to a sodium salt via reaction with NaHCO₃.

- Co-Crystallization : Co-crystallize with cyclodextrins or polyethylene glycol derivatives to enhance aqueous stability .

Q. How do DFT-predicted thermochemical properties align with experimental data?

For atomization energies, hybrid functionals (e.g., B3LYP) show <3 kcal/mol deviation from experimental values when benchmarked against 56 systems . Discrepancies may arise from solvent effects or crystal packing forces, requiring corrections via implicit solvation models (e.g., SMD) or periodic boundary conditions in solid-state calculations.

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Triazole Derivatives

| Parameter | Example Value | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | |

| Catalyst | CuI (10 mol%) | |

| Solvent | DMF/Acetic Acid (1:1) | |

| Yield Range | 25–73% |

Q. Table 2: Computational Settings for DFT Studies

| Functional | Basis Set | Solvent Model | Software |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | SMD (Water) | Gaussian 16 |

| ωB97XD | def2-TZVP | None | ORCA 5.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.